molecular formula C15H22 B095704 (S)-ar-Himachalene CAS No. 19419-67-1

(S)-ar-Himachalene

Cat. No.: B095704
CAS No.: 19419-67-1
M. Wt: 202.33 g/mol
InChI Key: RIHWULAZACSXEV-LBPRGKRZSA-N
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Description

(S)-ar-Himachalene is a sesquiterpenic hydrocarbon, specifically a derivative of himachalene, which is found in the essential oil of Atlas cedar (Cedrus atlantica). This compound is valued in perfumery and is also a component of the male-produced pheromone of the flea beetle Aphthona flava . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-ar-Himachalene can be synthesized through the catalytic dehydrogenation of a mixture of α-, β-, and γ-himachalene using Raney nickel as a catalyst. This reaction is carried out at a temperature of 250°C for five days, resulting in a high yield of arhimachalene . Another method involves the Friedel-Craft acylation of arhimachalene at 100°C, producing a mixture of compounds with different skeletons .

Industrial Production Methods

The industrial production of arhimachalene typically involves the extraction of essential oils from Atlas cedar, followed by the catalytic dehydrogenation process mentioned above. This method is efficient and yields a high purity of arhimachalene, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-ar-Himachalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-ar-Himachalene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of arhimachalene involves its interaction with specific molecular targets and pathways. For instance, as a pheromone component, it binds to receptors in the olfactory system of insects, triggering specific behavioral responses . In chemical reactions, its unique structure allows it to undergo various transformations, leading to the formation of different products.

Comparison with Similar Compounds

(S)-ar-Himachalene is similar to other sesquiterpenes such as α-himachalene, β-himachalene, and γ-himachalene. it is unique due to its specific structure and properties. Unlike its isomers, arhimachalene is valued in perfumery and as a pheromone component .

List of Similar Compounds

This compound stands out due to its distinct chemical behavior and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(9S)-3,5,5,9-tetramethyl-6,7,8,9-tetrahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h7-8,10,12H,5-6,9H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHWULAZACSXEV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C2=C1C=CC(=C2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(C2=C1C=CC(=C2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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